![molecular formula C20H17ClN6O B2445150 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-41-2](/img/structure/B2445150.png)

2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

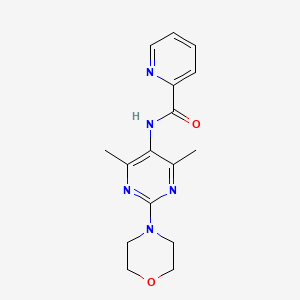

The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds containing a pyrazolo[3,4-d]pyrimidine moiety, which is a pyrazole fused to a pyrimidine at the 3 and 4 positions . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities and are often used as building blocks in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. Pyrazolo[3,4-d]pyrimidines, for example, can undergo various reactions, such as nucleophilic substitution, elimination, and addition reactions .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Synthesis and Biological Evaluation in Anticancer Research : A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, including compounds structurally related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, demonstrating potential as anticancer agents. The structure-activity relationship (SAR) was also explored in this research (Rahmouni et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives for Anticancer Activity : Another study by Abdellatif et al. (2014) focused on synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluating their antitumor activity on MCF-7 human breast adenocarcinoma cell line. This research highlights the potential of such compounds, including those similar to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, in anticancer therapy (Abdellatif et al., 2014).

Antimicrobial Applications

Evaluation in Antimicrobial Research : Hafez et al. (2016) conducted a study on novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives. These compounds, structurally related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, were evaluated for their antimicrobial activities. The research suggests the potential use of these compounds in developing new antimicrobial agents (Hafez et al., 2016).

Synthesis and Antimicrobial Study of Linked Heterocyclics : Reddy et al. (2010) synthesized linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one. This study contributes to the understanding of the antimicrobial potential of compounds structurally related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Reddy et al., 2010).

Other Applications

Synthesis and Evaluation in Neuropharmacology : Kirkpatrick et al. (1977) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antianxiety properties. This research indicates the potential neuropharmacological applications of compounds related to 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Kirkpatrick et al., 1977).

Application in Positron Emission Tomography (PET) Imaging : A study by Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography. This suggests a potential application of related compounds, including 2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, in medical imaging (Fookes et al., 2008).

Zukünftige Richtungen

The future directions for research into a compound depend on its known properties and potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its structure for better efficacy, lower toxicity, or improved pharmacokinetic properties .

Wirkmechanismus

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interfere with various biochemical pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it is likely that it could induce changes in cellular function, potentially leading to effects such as cell growth inhibition or apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown .

Eigenschaften

IUPAC Name |

2-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-7-8-14(9-13(12)2)27-19-16(10-24-27)18(22-11-23-19)25-26-20(28)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAMCIQIBUIZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)

![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)

![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)

![3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![3-isobutyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2445085.png)

![1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2445088.png)